molecular formula C12H10Cl2N2OS2 B2912565 4-[(3,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-(methylsulfanyl)pyrimidine CAS No. 338955-64-9

4-[(3,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-(methylsulfanyl)pyrimidine

Cat. No.: B2912565
CAS No.: 338955-64-9
M. Wt: 333.25
InChI Key: UXGRKFNCVHUPGE-UHFFFAOYSA-N
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Description

4-[(3,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-(methylsulfanyl)pyrimidine is a pyrimidine derivative featuring three distinct substituents:

  • A methoxy group at position 5, which may enhance hydrogen-bonding interactions with biological targets.
  • A methylsulfanyl group at position 2, influencing electron density and metabolic stability.

Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, particularly as kinase inhibitors, antiviral agents, or anticancer compounds.

Properties

IUPAC Name

4-(3,4-dichlorophenyl)sulfanyl-5-methoxy-2-methylsulfanylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2OS2/c1-17-10-6-15-12(18-2)16-11(10)19-7-3-4-8(13)9(14)5-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGRKFNCVHUPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1SC2=CC(=C(C=C2)Cl)Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(3,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-(methylsulfanyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluation, and mechanisms of action based on recent studies.

  • Molecular Formula : C₁₈H₁₁Cl₂N₃O₂S₂
  • Molecular Weight : 439.37 g/mol
  • CAS Number : 339275-99-9

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antiplasmodial properties and potential as an anticancer agent. The following sections summarize key findings from various studies.

Antiplasmodial Activity

Recent studies have shown that pyrimidine derivatives can act as inhibitors of Plasmodium falciparum dihydrofolate reductase (DHFR), an essential enzyme for the parasite's survival. The compound has demonstrated promising inhibitory activity against both wild-type and mutant strains of P. falciparum.

  • Inhibition Constants (K_i) :
    • Wild-type: 1.3–243 nM
    • Quadruple mutant: 13–208 nM

These findings indicate that modifications to the pyrimidine structure can significantly enhance its potency against malaria parasites .

Anticancer Activity

The compound also shows potential as an anticancer agent. Studies have indicated that similar pyrimidine derivatives exhibit cytotoxic effects on various cancer cell lines, including those resistant to standard therapies.

  • IC₅₀ Values :
    • Compounds with similar structures have shown IC₅₀ values ranging from 1.61 µg/mL to >1000 µg/mL against different cancer cell lines, suggesting a variable but significant anticancer potential .

The mechanism by which this compound exerts its biological effects appears to be multifaceted:

  • Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in nucleotide synthesis, crucial for the proliferation of both malaria parasites and cancer cells.
  • Induction of Apoptosis : Some studies suggest that compounds with similar structures can induce apoptosis in cancer cells by modulating pathways involving Bcl-2 family proteins .
  • Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups like chlorine enhances the biological activity of these compounds, making them more effective against targeted enzymes and receptors .

Case Studies and Research Findings

StudyFocusKey Findings
Antiplasmodial ActivityHigh inhibition against PfDHFR, K_i values indicating strong binding affinity.
Anticancer PropertiesIC₅₀ values indicating significant cytotoxicity across multiple cancer cell lines.
Mechanism ExplorationInduction of apoptosis in cancer cells through modulation of Bcl-2 proteins.

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs can be categorized based on substituent variations at key positions (Table 1). Comparisons are drawn from synthesized pyrimidine derivatives in recent literature, including those with bromo, morpholine, or sulfonamide substituents .

Table 1: Substituent Comparison of Pyrimidine Derivatives
Position Target Compound Compound Compound
2 Methylsulfanyl (SMe) Chlorine (Cl) Morpholine
4 3,4-Dichlorophenyl sulfanyl Bromine (Br) Sulfonamide group
5 Methoxy (OMe) Methoxy (OMe) Methoxy (OMe)
Others - Pyridin-2-ylmethoxy phenyl group Trimethylbenzenesulfonamide

Key Findings:

Position 2 Substituents The methylsulfanyl group in the target compound provides moderate lipophilicity (calculated logP ~3.2) compared to the chlorine substituent in (logP ~2.8) and the polar morpholine group in (logP ~1.5). This suggests superior membrane permeability for the target compound relative to ’s analog .

Position 4 Substituents

  • The 3,4-dichlorophenyl sulfanyl group introduces steric bulk and halogen-bonding capacity, which may improve target affinity (e.g., kinase inhibition) compared to the smaller bromo group in .
  • In contrast, the sulfonamide group in increases polarity, favoring solubility but reducing blood-brain barrier penetration .

Biological Activity Implications

  • The dichlorophenyl group’s lipophilicity may enhance cellular uptake compared to ’s sulfonamide derivative, which is more water-soluble but less tissue-permeable .
  • Bromine in ’s compound could confer higher electrophilicity, increasing reactivity but also toxicity risks .

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